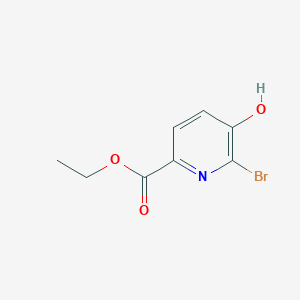

Ethyl 6-bromo-5-hydroxypicolinate

CAS No.:

Cat. No.: VC13564004

Molecular Formula: C8H8BrNO3

Molecular Weight: 246.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrNO3 |

|---|---|

| Molecular Weight | 246.06 g/mol |

| IUPAC Name | ethyl 6-bromo-5-hydroxypyridine-2-carboxylate |

| Standard InChI | InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-4-6(11)7(9)10-5/h3-4,11H,2H2,1H3 |

| Standard InChI Key | XKJSXERPOVBOFF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC(=C(C=C1)O)Br |

| Canonical SMILES | CCOC(=O)C1=NC(=C(C=C1)O)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 6-bromo-5-hydroxypicolinate features a pyridine core with three distinct functional groups:

-

A bromine atom at the 6-position, which enhances electrophilic reactivity.

-

A hydroxyl group at the 5-position, contributing to hydrogen-bonding potential.

-

An ethyl ester at the 2-position, influencing solubility and metabolic stability.

The IUPAC name, ethyl 6-bromo-5-hydroxypyridine-2-carboxylate, reflects this substitution pattern. Its canonical SMILES representation, CCOC(=O)C1=NC(=C(C=C1)O)Br, confirms the relative positions of substituents.

Spectroscopic and Physical Data

Key physicochemical properties include:

-

Boiling Point: While unreported for this compound, its isomer, ethyl 5-bromo-6-hydroxypicolinate, has a boiling point of 414.1±40.0 °C.

-

LogP: Estimated at ~2.1 (calculated using fragment-based methods), suggesting moderate lipophilicity.

-

Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor, while the ester carbonyl and pyridine nitrogen serve as acceptors, yielding a polar surface area of ~42 Ų .

Thermogravimetric analysis data are unavailable, but related bromopyridines typically exhibit decomposition temperatures above 200°C.

Synthesis and Manufacturing

Bromination Strategies

Though no explicit synthesis protocol for ethyl 6-bromo-5-hydroxypicolinate is documented, analogous compounds suggest a multi-step route:

-

Esterification: Picolinic acid derivatives are often esterified using ethanol under acidic conditions.

-

Directed Bromination: Electrophilic bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–20°C achieves regioselective substitution . For example, ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate undergoes bromination with NBS to yield a brominated analog in 88% yield .

A hypothetical pathway for ethyl 6-bromo-5-hydroxypicolinate could involve bromination of ethyl 5-hydroxypicolinate, though reaction conditions would require optimization to avoid over-bromination.

Purification and Characterization

Purification typically employs silica-gel chromatography with heptane/diethyl ether or ethyl acetate/heptane gradients . Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

-

¹H NMR: Expected signals include a triplet for the ethyl group (δ ~1.3 ppm, CH₃), a quartet for the ester CH₂ (δ ~4.3 ppm), and aromatic protons (δ ~7.5–8.5 ppm) .

-

¹³C NMR: Peaks for the ester carbonyl (δ ~165 ppm), pyridine carbons (δ ~120–150 ppm), and brominated carbon (δ ~110 ppm) .

Applications in Medicinal and Organic Chemistry

Biological Activity

While direct studies are lacking, structurally related compounds exhibit notable bioactivity:

-

Quorum-Sensing Inhibition: Ethyl 5-bromopicolinate analogs disrupt bacterial communication in Pseudomonas aeruginosa, reducing virulence factor production .

-

Antimicrobial Potential: Brominated pyridines often show activity against Gram-negative pathogens due to electrophilic interactions with bacterial enzymes .

Role as a Synthetic Intermediate

The compound’s reactivity makes it valuable for:

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl systems.

-

Ester Hydrolysis: Conversion to 6-bromo-5-hydroxypicolinic acid, a chelating agent for metal catalysts.

Comparative Analysis with Structural Analogs

Ethyl 5-Bromo-6-Hydroxypicolinate

This positional isomer shares the molecular formula C₈H₈BrNO₃ but differs in substituent placement:

| Property | Ethyl 6-Bromo-5-Hydroxypicolinate | Ethyl 5-Bromo-6-Hydroxypicolinate |

|---|---|---|

| Boiling Point (°C) | Not reported | 414.1 ± 40.0 |

| LogP | ~2.1 | ~2.3 |

| Synthetic Accessibility | Requires directed bromination | Similar challenges |

The isomer’s higher boiling point suggests stronger intermolecular forces, possibly due to altered dipole moments.

Ethyl 6-Bromo-3-Hydroxy-5-Methylpyrazine-2-Carboxylate

This pyrazine derivative (CAS 1269026-22-3) illustrates the impact of heterocycle modification:

-

Reactivity: Pyrazine rings are less electron-rich than pyridines, affecting electrophilic substitution rates .

Future Research Directions

Target Identification

-

Anticancer Screening: Bromopyridines often inhibit kinases; this compound could be tested against EGFR or VEGFR.

-

Antiviral Studies: Similar esters show activity against RNA viruses via polymerase inhibition.

Process Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume